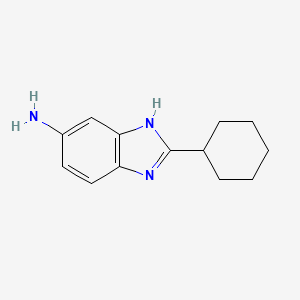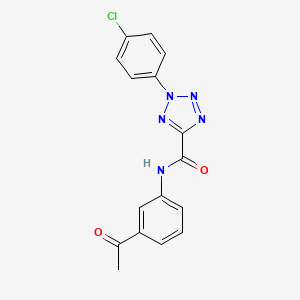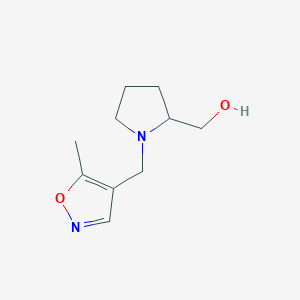
(1-((5-Methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-((5-Methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound used in scientific research. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine and isoxazole scaffolds. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Isoxazole synthesis often involves metal-free synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a pyrrolidine ring and an isoxazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the introduction of various groups on the isoxazole ring . For instance, the introduction of fluorine-containing phenyl groups into molecular structures can enhance herbicidal activities .科学的研究の応用
Synthesis of Heterocycles
Isoxazoles and pyrrolidines are common motifs in organic chemistry, valued for their presence in biologically active molecules. Research has shown efficient methods for synthesizing amino-substituted isoxazoles and pyrrolidines, which are essential for creating diverse chemical libraries used in drug discovery and material science. For example, the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles from pyrroles and hydroxylamine in methanol highlights the versatility of isoxazole derivatives in organic synthesis (Sobenina et al., 2005).
Catalysis and Reaction Development
The application of methanol in organic synthesis, including the methylation of pyridines and phenols, underlines the utility of methanol as a solvent and reactant in catalytic processes. This research has implications for developing greener synthesis methods and understanding the mechanistic aspects of catalysis involving heterocyclic compounds (Nagashima et al., 2011).
Photophysical and Structural Studies
Studies on the structural features of heterocyclic compounds, including their synthesis, crystalline architecture, and spectroscopy, contribute to the understanding of their physical and chemical properties. This knowledge is crucial for designing compounds with specific optical or electronic properties for use in materials science and photophysics (Zhu et al., 2014).
Biological Activity and Bioactivation Pathways
The exploration of novel bioactivation pathways of isoxazole derivatives in human liver microsomes provides insights into the metabolic stability and potential toxicity of these compounds. This research is vital for the development of safer pharmaceutical agents and understanding the metabolic fate of heterocyclic compounds in biological systems (Yu et al., 2011).
将来の方向性
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound and its derivatives could have potential applications in drug development.
特性
IUPAC Name |
[1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-9(5-11-14-8)6-12-4-2-3-10(12)7-13/h5,10,13H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUVPPWZJWIISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((5-Methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

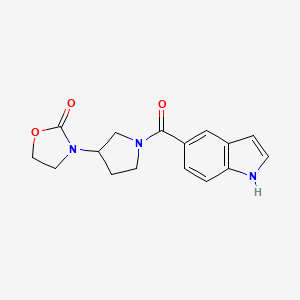
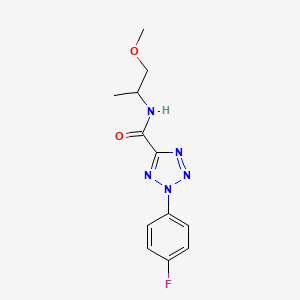
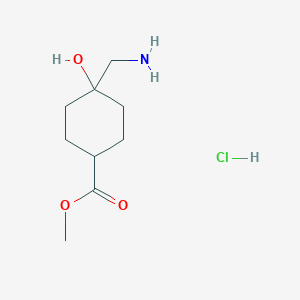
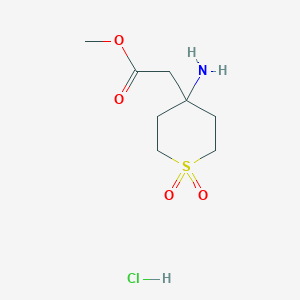
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)
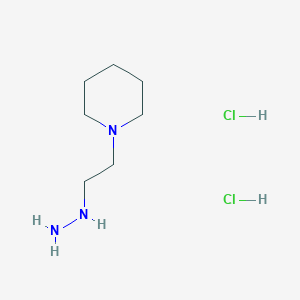
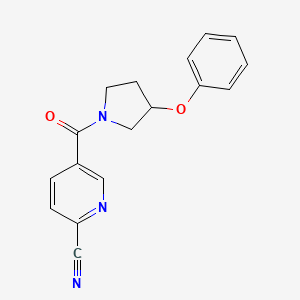
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)
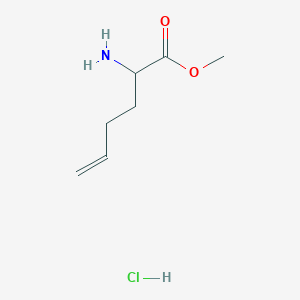
![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)

